N-benzyl-N',N'-dimethyl-N-(2-phenylpropyl)ethane-1,2-diamine
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Overview
Description
N-benzyl-N’,N’-dimethyl-N-(2-phenylpropyl)ethane-1,2-diamine is an organic compound with the molecular formula C11H18N2. It is a derivative of ethylenediamine, where the nitrogen atoms are substituted with benzyl and dimethyl groups. This compound is used in various chemical synthesis studies and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N’,N’-dimethyl-N-(2-phenylpropyl)ethane-1,2-diamine typically involves the reaction of benzyl chloride with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N’,N’-dimethyl-N-(2-phenylpropyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
N-benzyl-N’,N’-dimethyl-N-(2-phenylpropyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of N-benzyl-N’,N’-dimethyl-N-(2-phenylpropyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethylenediamine: A simpler derivative of ethylenediamine with only dimethyl groups.
N-benzyl-N,N-dimethylethylenediamine: Similar structure but without the phenylpropyl group.
Tripelennamine: A related compound with a pyridine ring instead of the phenylpropyl group
Uniqueness
N-benzyl-N’,N’-dimethyl-N-(2-phenylpropyl)ethane-1,2-diamine is unique due to the presence of both benzyl and phenylpropyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-benzyl-N,N-dimethyl-N'-(2-phenylpropyl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-18(20-12-8-5-9-13-20)16-22(15-14-21(2)3)17-19-10-6-4-7-11-19/h4-13,18H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFLFGGYEOZENV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCN(C)C)CC1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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